R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine
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Overview
Description
R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine: is a chiral amine compound known for its applications in asymmetric synthesis and as a chiral auxiliary. This compound is characterized by its two phenylmethyl groups attached to a cyclohexane ring, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as sodium borohydride to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine is widely used in asymmetric synthesis to create chiral molecules. It serves as a chiral auxiliary in the synthesis of β-amino acids and chiral ligands .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine involves its interaction with molecular targets through its chiral centers. The compound can induce enantioselectivity in reactions, making it a valuable tool in asymmetric synthesis. It interacts with enzymes and receptors in a stereospecific manner, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
- S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
- R,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
- S,R-bis(phenylMethyl)-1,2-CyclohexanediaMine
Uniqueness: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration makes it particularly effective in inducing enantioselectivity in chemical reactions, setting it apart from its stereoisomers.
Properties
IUPAC Name |
2-N,2-N-dibenzylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCIGPQHVCQIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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